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Compound of Interest

Compound Name: L803

Cat. No.: B1496992

Executive Summary: The designation "L803" in cancer research is ambiguous and primarily
refers to two distinct investigational compounds: L803-mts, a peptide-based inhibitor of
Glycogen Synthase Kinase 3 (GSK-3), and ALT-803/N-803 (Anktiva), an Interleukin-15 (IL-15)
superagonist complex. While both have been explored for their anti-cancer properties, ALT-
803/N-803 has a significantly more extensive portfolio of preclinical and clinical research,
culminating in FDA approval for a specific oncology indication. This guide provides an in-depth
technical overview of the exploratory studies for both compounds, with a primary focus on the
more clinically advanced ALT-803/N-803.

Section 1: L803-mts - A GSK-3 Inhibitor

L803-mts is a selective, substrate-competitive peptide inhibitor of GSK-3.[1] Its mechanism of
action in cancer is centered on the multifaceted role of GSK-3 in cellular signaling pathways
that govern cell proliferation, survival, and differentiation.

Mechanism of Action

GSK-3 is a serine/threonine kinase that is often dysregulated in various cancers.[2] It is a key
component of multiple signaling pathways, including the Wnt/(3-catenin and PI3K/Akt pathways.
[2][3] Inhibition of GSK-3 by L803-mts is hypothesized to suppress tumor growth by stabilizing
proteins that are normally targeted for degradation by GSK-3, such as the cell cycle regulator
C/EBPq, leading to a reduction in the expression of proliferation-associated factors like E2F1.

[4][5]
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Preclinical Studies

The primary focus of L803-mts in cancer research has been in prostate cancer models.

Table 1: Preclinical Efficacy of L803-mts in Prostate Cancer Models

Model System Treatment Key Findings Reference

Reduced incidence
TRAMP Mice L803-mts and tumor burden in [5]

prostate lobes.

Significantly reduced
BrdU incorporation in

prostatic intraepithelial

: [41[6]
neoplasia (PIN) and
prostate cancer (PCa)
tissues.
PC-3 Prostate Cancer Increased protein
L803-mts (100 puM) - [7]
Cells stability of C/EBPa.

Experimental Protocols
Prostate Cancer Xenograft and TRAMP Mouse Models[4][5][7]

e Cell Lines: Human prostate cancer cell lines PC-3 and C4-2 were used for xenograft studies.
e Animal Models:

o Xenograft Model: 2 x 10"6 PC-3 or C4-2 cells were subcutaneously inoculated into the
rear flank of 6-week-old nude mice.

o TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) Model: TRAMP mice, which
spontaneously develop prostate cancer, were used to assess the effect of GSK-3 inhibitors
on tumor development.

o Treatment Regimen:
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o For the TRAMP model, at 10 weeks of age, mice were treated with L803-mts.

+ Endpoint Analysis:

o Tumor development and growth (xenografts) or tumor incidence and burden (TRAMP)
were monitored.

o Cell proliferation was assessed by immunohistochemistry for Ki-67 and BrdU
incorporation.

o Protein expression and stability were analyzed by Western blotting.
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L803-mts Mechanism of Action

Section 2: ALT-803/N-803 (Anktiva) - An IL-15
Superagonist

ALT-803, also known as N-803 and commercially as Anktiva, is an IL-15 superagonist complex.
It consists of an IL-15 mutant (IL-15N72D) fused to an IL-15 receptor alpha/lgG1 Fc fusion
protein.[8] This complex exhibits enhanced biological activity and a longer serum half-life
compared to recombinant human IL-15. ALT-803/N-803 has undergone extensive preclinical
and clinical development in various cancers, leading to its approval by the U.S. Food and Drug
Administration (FDA) in combination with Bacillus Calmette-Guérin (BCG) for the treatment of
BCG-unresponsive non-muscle invasive bladder cancer (NMIBC).

Mechanism of Action

Interleukin-15 is a cytokine crucial for the development, proliferation, and activation of Natural
Killer (NK) cells and CD8+ T cells, both of which are critical components of the anti-tumor
immune response.[9][10] ALT-803/N-803 enhances the body's innate and adaptive anti-cancer
immunity by potently stimulating these lymphocyte populations.[11] The complex binds to the
IL-2/IL-15 receptor By subunits on NK and T cells, triggering downstream signaling cascades,
primarily through the JAK/STAT pathway, leading to increased cytotoxicity and cytokine
production.[9][12]

Preclinical Studies

ALT-803/N-803 has demonstrated significant anti-tumor activity in a wide range of preclinical
models.

Table 2: Preclinical Efficacy of ALT-803/N-803 in Various Cancer Models
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Model System Treatment Key Findings Reference
Increased CD8+ T cell
Human PBMCs (in counts by 3.0-fold and
] ALT-803 (0.5 nM) [8]
vitro) NK cell counts by 2.8-
fold over 7 days.
Promoted granzyme B
and perforin
ALT-803 (0.01 nM) o [8]
expression in NK and
CD8+ T cells.
Significantly reduced
B16F10 Melanoma
) ALT-803 (0.2 mg/kg) tumor volume [13]
(mice)
compared to IL-15.
Significantly improved
CT26 Colon g ] yimp
) ) ALT-803 (0.2 mg/kg) survival compared to [13]
Carcinoma (mice)
IL-15.
Prolonged survival
GL261-luc _
] ] ALT-803 and induced long-term  [14]
Glioblastoma (mice) )
immune memory.
) ) ) Reduced tumor
Carcinogen-induced Intravesical ALT-803 +
burden by 46% [15]

Bladder Cancer (rats)

BCG

compared to control.

Intravesical ALT-803

alone

Reduced tumor
burden by 35%

compared to control.

[15]

Clinical Studies

The most significant clinical development of N-803 has been in non-muscle invasive bladder

cancer.

Table 3: Key Clinical Trial Results for N-803 in BCG-Unresponsive NMIBC (QUILT 3.032 Trial)
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Median

Complete . Cystecto
. Number Duration
Patient Treatmen f Respons ¢ my-Free Referenc
(o] 0o
Cohort t . e (CR) Rateat12 e
Patients Respons
Rate months
e
Carcinoma
o N-803 + 24.1
in situ 83 71% 89% [16][17][18]
BCG months
(CIS)
57%
Papillary N-803 + (disease-
_ 77 95% [16][17][18]
Disease BCG free at 12
months)

Experimental Protocols

QUILT 3.032 Clinical Trial Protocol for BCG-Unresponsive NMIBC[18][19]

Patient Population: Adult patients with histologically confirmed BCG-unresponsive, high-

grade NMIBC with carcinoma in situ (CIS) with or without Ta/T1 papillary disease.

Treatment Regimen:

o Induction Phase: Intravesical administration of 400 ug N-803 plus 50 mg BCG weekly for 6

weeks.

o Maintenance Phase: Continued treatment for responders.

Primary Endpoints:

o CIS Cohort (Cohort A): Incidence of complete response (CR) at any time.

o Papillary Cohort (Cohort B): Disease-free rate (DFS) at 12 months.

Response Assessment: Cystoscopy, cytology, and biopsy at 3 months and subsequent time

points.
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In Vitro NK Cell Activation Assay[12][20]
» Effector Cells: Purified human NK cells from peripheral blood mononuclear cells (PBMCs).
o Target Cells: Cancer cell lines (e.g., K562, Cal27).

o Stimulation: NK cells were stimulated with varying concentrations of ALT-803 for 20-24
hours.

e Analysis:
o Cytotoxicity: Assessed using flow-based cytotoxicity assays.

o Activation Markers: Expression of CD69, perforin, and granzyme B measured by flow
cytometry.

o Cytokine Secretion: Levels of IFN-y and other cytokines in the culture supernatant
measured by ELISA or cytometric bead array.

Signaling Pathway and Experimental Workflow
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ALT-803/N-803 Signaling and Workflow
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The exploratory studies of compounds referred to as "L803" have led down two distinct paths in
cancer research. L803-mts, a GSK-3 inhibitor, has shown promise in preclinical prostate cancer
models, but its clinical development is not as advanced. In contrast, ALT-803/N-803 (Anktiva),
an IL-15 superagonist, has demonstrated robust preclinical efficacy across multiple tumor types
and has achieved significant clinical success, particularly in non-muscle invasive bladder
cancer, leading to its FDA approval. This technical guide highlights the mechanisms, preclinical
data, clinical outcomes, and experimental approaches for both compounds, providing a
comprehensive resource for researchers and drug development professionals in the field of
oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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